molecular formula C18H16IN3O2 B8071998 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide

Cat. No.: B8071998
M. Wt: 433.2 g/mol
InChI Key: LKRTVQCVFDJPAW-UHFFFAOYSA-N
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Description

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide is a high-purity quinoline-based small molecule supplied for scientific research and development. This compound is characterized by a carboxamide group at the 3-position, a 3-methoxyphenylamino substituent at the 4-position, and an iodine atom at the 6-position of its quinoline core, with a molecular formula of C18H16IN3O2 and a molecular weight of 433.2 g/mol . This chemical serves as a critical synthetic intermediate in medicinal chemistry. It has been identified as a key precursor in the exploration of phosphodiesterase (PDE) inhibitors . Specifically, it is a core building block in the structure-activity relationship (SAR) studies of chemotypes related to known PDE4 inhibitors, which are investigated for repurposing as potential anti-trypanosomal agents targeting Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (HAT) . The iodine atom presents a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to generate diverse libraries of analogues for biological screening . All products are designed for in-vitro research applications in controlled laboratory settings. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3O2/c1-10-6-11(19)7-14-16(10)21-9-15(18(20)23)17(14)22-12-4-3-5-13(8-12)24-2/h3-9H,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRTVQCVFDJPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Diethyl 2-(((4-Iodo-2-Methylphenyl)Amino)Methylene)Malonate

4-Iodo-2-methylaniline reacts with diethyl 2-(ethoxymethylene)malonate at 100°C for 1 hour, yielding a malonate intermediate (98% yield). Cyclization in diphenyl ether at 250°C for 45 minutes produces ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (6 ), a critical quinoline precursor.

Key Data:

  • Reagents: Diethyl 2-(ethoxymethylene)malonate, diphenyl ether.

  • Conditions: 250°C, inert atmosphere.

  • Yield: Quantitative conversion.

  • Characterization: 1H^1H NMR (DMSO-d6d_6): δ 11.74 (br. s., 1H), 8.37 (s, 1H), 7.89 (s, 1H).

Hydrolysis to Carboxylic Acid and Chlorination

6 undergoes alkaline hydrolysis (NaOH in ethanol/water, reflux) to form 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl2_2) and catalytic DMF generates the acid chloride, which is aminated with NH4_4OH to yield 4-chloro-6-iodo-8-methylquinoline-3-carboxamide (7 ).

Key Data:

  • Reagents: NaOH, SOCl2_2, NH4_4OH.

  • Conditions: Reflux (hydrolysis), 60°C (chlorination).

  • Yield: 85–90% for amidation.

  • Characterization: LCMS m/z 329.89 [M+H]+^+.

Nucleophilic Aromatic Substitution

The chloro group in 7 is displaced by 3-methoxyaniline in acetonitrile under reflux, yielding the target compound.

Key Data:

  • Reagents: 3-Methoxyaniline, acetonitrile.

  • Conditions: Reflux, 12 hours.

  • Yield: 90%.

  • Characterization: 1H^1H NMR (DMSO-d6d_6): δ 8.78 (s, 1H), 7.74 (br. s., 1H), 3.72 (s, 3H).

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (DMSO-d6d_6): δ 8.78 (s, 1H, H-2), 7.74 (s, 1H, H-5), 3.72 (s, 3H, OCH3_3).

  • LCMS: m/z 434.97 [M+H]+^+.

  • InChI Key: LKRTVQCVFDJPAW-UHFFFAOYSA-N.

Purity and Stability

  • Purity: >95% by LCMS (UV/ESI-MS).

  • Storage: Stable under inert gas at −20°C for >6 months.

Comparative Analysis of Synthetic Routes

Method Steps Yield Complexity Scalability
Multi-Step Cyclization570–90%HighModerate
Pd-Catalyzed3–460–85%ModerateHigh
One-Pot150–75%LowHigh

Challenges and Optimization Opportunities

  • Iodine Stability: The 6-iodo group is susceptible to displacement under harsh conditions, necessitating inert atmospheres and low temperatures during synthesis.

  • Regioselectivity: Competing pathways during cyclization may yield by-products; TFA-mediated methods mitigate this through electronic steering.

  • Cost Efficiency: Pd catalysts increase expense, prompting exploration of ligand-free systems .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Differences Similarity Score* Key Properties Applications/Research Findings
This compound Iodo at C6, carboxamide at C3, 3-methoxyphenylamino at C4 1.00 (Reference) High lipophilicity, potential PDE4 inhibition Investigated for anti-inflammatory or bronchodilatory effects (hypothesized based on analogs)
GSK256066 (6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide) Sulfonyl group at C6 instead of iodo, dimethylcarbamoyl substituent 0.82 Potent PDE4 inhibitor (IC₅₀ < 0.2 nM), high selectivity Clinically tested for COPD; superior efficacy in reducing airway inflammation
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 951006-39-6) Ethyl ester at C3 instead of carboxamide, 4-oxo group 0.94 Lower hydrogen-bonding capacity, reduced solubility Intermediate in synthesis of carboxamide derivatives
6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 773865-48-8) Carboxylic acid at C3 instead of carboxamide, 4-oxo group 1.00 (structural similarity) Higher polarity, potential metabolite Limited direct pharmacological activity; used in prodrug design

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Pharmacological and Physicochemical Comparisons

Iodo Substitution vs. Sulfonyl Groups

  • The iodo substituent in the target compound confers greater molecular weight (≈127.9 g/mol added) and lipophilicity (clogP +0.5) compared to GSK256066’s sulfonyl group. This may enhance membrane permeability but reduce aqueous solubility .
  • GSK256066’s sulfonyl group contributes to strong hydrogen-bonding interactions with PDE4’s catalytic domain, explaining its sub-nanomolar potency. The iodo analog’s binding mode remains uncharacterized but may rely on hydrophobic interactions .

Carboxamide vs. Ester/Carboxylic Acid

  • This likely improves target affinity and metabolic stability by resisting esterase-mediated hydrolysis .

Methoxyphenylamino Substituent

  • The 3-methoxyphenylamino group is conserved across analogs like GSK256066 and the target compound. NMR data from related molecules (e.g., 3-(3-Methoxyphenylamino)phenol) suggest this group adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites .

Research Findings and Clinical Relevance

  • The iodine atom may enable radiolabeling for imaging studies .

Biological Activity

6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, which is renowned for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents and other therapeutic applications.

The molecular formula of this compound is C18H16IN3O2C_{18}H_{16}IN_3O_2, with a molar mass of approximately 433.70 g/mol. The presence of an iodine atom and a methoxyphenyl group contributes to its unique properties, enhancing its biological activity profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that it may inhibit certain kinases associated with cancer progression, thereby modulating signaling pathways relevant to tumor growth and metastasis.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been identified as an intermediate in the synthesis of Lenvatinib, a multi-tyrosine kinase inhibitor used in treating differentiated thyroid cancer. The compound's structural features suggest that it may also possess direct anti-proliferative effects against various cancer cell lines.

Antimicrobial Activity

The quinoline structure is associated with antimicrobial properties. Preliminary studies indicate that compounds with similar structures exhibit activity against a range of pathogens, including bacteria and fungi. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is an area of active research.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
LenvatinibTyrosine kinase inhibitorAnti-cancer
8-MethylquinolineBasic quinoline structureAntimicrobial
4-AminoquinolineAmino group on quinolineAntimalarial
6-IodoquinolineIodine substitutionAnticancer and antimicrobial

This table highlights the distinctiveness of this compound in terms of its combination of functional groups, which enhances its therapeutic potential while allowing for further modifications.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown promising results against HeLa (cervical carcinoma) and A549 (lung carcinoma) cells, indicating potential for further development as an anticancer agent .

Interaction Studies

Research focusing on the binding affinity of this compound to biological targets has revealed its potential to interact with kinases implicated in cancer pathways. These studies are critical for optimizing its pharmacological properties and understanding its mechanism of action.

Q & A

Q. What synthetic routes are reported for quinolinecarboxamide derivatives with iodine substitutions at the 6-position?

The synthesis of structurally similar compounds involves:

  • Stepwise functionalization : Introduction of iodine via electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann or Sonogashira reactions) on pre-formed quinoline scaffolds .
  • Nitro-to-amino reduction : Reduction of 8-nitro intermediates (e.g., using SnCl₂/HCl) to generate 8-aminoquinoline precursors, followed by coupling with 3-methoxyphenylamine .
  • Carboxamide formation : Activation of the carboxylic acid group (e.g., using EDCl/HOBt) for coupling with amines . Key challenges include regioselectivity in iodination and purification of intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight .
  • NMR spectroscopy : Analyze 1H^1H/13C^{13}C NMR for characteristic peaks (e.g., iodinated aromatic protons at δ 7.8–8.2 ppm, methoxy singlet at δ 3.8–4.0 ppm) .
  • Elemental analysis : Verify C, H, N, and I content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of iodination in polyfunctionalized quinolines?

  • Directing groups : The 3-carboxamide group can act as a directing group, favoring iodination at the 6-position via coordination with iodine sources (e.g., NIS in acetic acid) .
  • Protection/deprotection : Temporarily protect the 4-amino group (e.g., as a Boc derivative) to prevent unwanted side reactions during iodination .
  • Computational modeling : Use DFT calculations to predict electrophilic aromatic substitution sites based on electron density maps .

Q. How do structural modifications at the 8-methyl and 3-carboxamide positions influence bioactivity?

  • 8-Methyl group : Enhances lipophilicity (logP >2.5), improving membrane permeability. Replace with CF₃ or Cl to study effects on target binding affinity (e.g., kinase inhibition) .
  • 3-Carboxamide : Replace with ester or nitrile groups to modulate hydrogen-bonding interactions. Activity loss in ester derivatives suggests the carboxamide is critical for target engagement .
  • Case study : Analogues lacking the 6-iodo group showed 10-fold reduced potency in enzyme assays, highlighting its role in steric complementarity .

Q. What analytical methods resolve contradictions in reported solubility data for iodinated quinolines?

  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis distinguish between polymorphic forms affecting solubility .
  • Solubility parameter screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) under controlled agitation (37°C, 24 hr) .
  • Co-crystallization : Improve solubility via co-crystals with succinic acid or PEG-4000, confirmed by PXRD .

Experimental Design Considerations

Q. How to design stability studies under accelerated conditions for iodinated quinolines?

  • ICH guidelines : Store samples at 40°C/75% RH for 3 months. Monitor degradation via HPLC for deiodination products (retention time shifts) or hydrolysis of the carboxamide .
  • Light exposure : Use USP-compliant light cabinets (1.2 million lux-hours) to assess photolytic decomposition .
  • Mass balance : Ensure total impurities ≤2.0% per pharmacopeial standards .

Q. What in vitro assays are suitable for evaluating mechanism of action?

  • Kinase profiling : Use TR-FRET assays (e.g., LanthaScreen®) to screen against kinase panels (IC₅₀ values) .
  • Cellular uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HepG2) pretreated with efflux pump inhibitors .
  • ROS detection : Employ DCFH-DA probes to assess oxidative stress induction, a common mechanism of iodinated quinolines .

Data Interpretation and Troubleshooting

Q. How to address inconsistent IC₅₀ values across cell-based vs. enzyme assays?

  • Membrane permeability : Measure logD (octanol-water) to correlate with cellular assay discrepancies. Low logD (<1) may limit intracellular accumulation .
  • Protein binding : Use equilibrium dialysis to assess serum protein binding (>90% binding reduces free drug concentration) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated demethylation) .

Q. Why do crystallography data conflict with computational docking models?

  • Ligand flexibility : Docking assumes rigid conformations, whereas X-ray structures (e.g., PDB 4XYZ) reveal induced-fit binding pockets .
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydrogen-bonding networks omitted in docking .
  • Validation : Cross-check with NMR chemical shift perturbations (CSPs) of protein residues upon ligand binding .

Methodological Resources

  • Synthetic protocols : Adapted from multiparallel quinoline syntheses in Eur. J. Med. Chem. (2009) .
  • Analytical workflows : Aligned with USP-NF monographs for heterocyclic amines .
  • Safety handling : Follow Combi-Blocks SDS guidelines for quinolinecarboxylic acids (Section 7: PPE, ventilation) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
Reactant of Route 2
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide

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